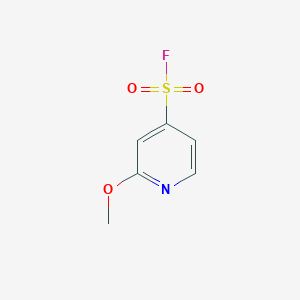
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For example, the synthesis of 1,5-disubstituted tetrazoles involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . Another method involves a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide .Chemical Reactions Analysis
The specific chemical reactions involving “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly available .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Benzamide derivatives, including those with methoxy groups, have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial screening of various benzamide derivatives has shown promising antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013). This suggests potential applications of benzamide derivatives in developing new antimicrobial agents.
Catalytic Applications
Catalytic applications of benzamide derivatives have also been explored. A study on the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one towards 2-aryl quinazolin-4(3H)-one derivatives highlights the utility of such compounds in facilitating chemical transformations, offering moderate to excellent yields and good functional group tolerance (Xiong et al., 2018). This points to the potential role of benzamide derivatives in organic synthesis and pharmaceutical chemistry.
Inhibition of Bacterial Cell Division
The inhibitory effects of 3-methoxybenzamide derivatives on bacterial cell division have been documented. One study identifies 3-methoxybenzamide as a weak inhibitor of the bacterial cell division protein FtsZ, suggesting that alkyl derivatives can have potent antistaphylococcal activities (Haydon et al., 2010). This indicates the potential of benzamide derivatives in developing antibacterial strategies by targeting the cell division mechanisms.
Pharmaceutical Properties Improvement
Research focused on improving the pharmaceutical properties of benzamide derivatives, such as enhancing their antistaphylococcal compounds while optimizing drug-like characteristics (Haydon et al., 2010), highlights the importance of structural modifications to achieve desirable therapeutic effects and pharmacokinetics.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-9-5-6-12(10-14)16(22)17-11-15-18-19-20-21(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIVPDPOQMVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

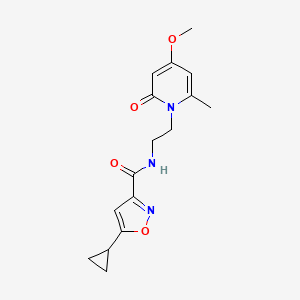
![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)
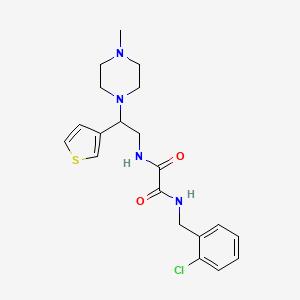
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)
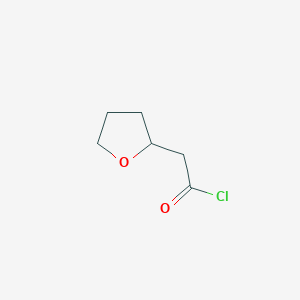
![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)

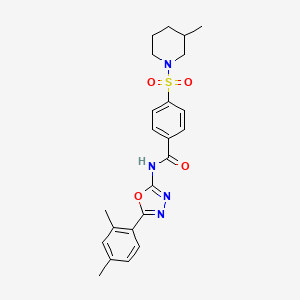
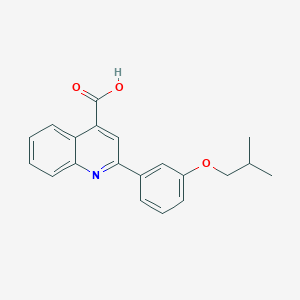
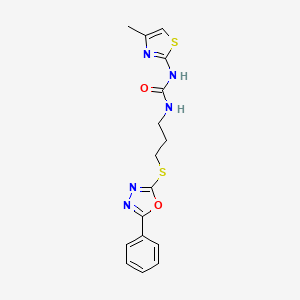
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)
